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Compound of Interest

Compound Name: Saquinavir

Cat. No.: B1662171 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Saquinavir is a potent HIV-1 protease inhibitor, a critical component in

antiretroviral therapy. Molecular docking is a computational technique that predicts the

preferred orientation of one molecule to a second when bound to each other to form a stable

complex. This tutorial provides a detailed protocol for performing a molecular docking

simulation of Saquinavir with its primary target, HIV-1 Protease, using widely adopted

bioinformatics tools such as AutoDock Vina.

I. Overview of the Docking Workflow
The molecular docking process involves several key stages, from data acquisition and

preparation to the final analysis of results. The general workflow is depicted below.

1. Preparation Stage 2. Docking Stage 3. Analysis Stage

Download HIV-1 Protease
(e.g., PDB: 3OXC)

Receptor Preparation
(Remove water, add hydrogens)

Download Saquinavir Structure
(e.g., PubChem)

Ligand Preparation
(Add hydrogens, set rotatable bonds)

Grid Box Generation
(Define docking site)

Run Docking Simulation
(AutoDock Vina)

Parse Docking Log File
(Binding energies, RMSD)

Visualize Interactions
(PyMOL, ChimeraX)

Analyze Interactions
(Hydrogen bonds, hydrophobic contacts)
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Caption: General workflow for molecular docking simulation.

II. Quantitative Data Summary
The binding affinity, typically reported in kcal/mol, is a key quantitative result from a docking

simulation. Lower (more negative) values indicate stronger binding. The binding energy of

Saquinavir can vary based on the software, force field, and specific protein structure used.

Table 1: Reported Binding Affinities for Saquinavir

Target Protein
Docking
Software/Method

Reported Binding
Affinity (kcal/mol)

Reference

HIV-1 Protease AutoDock 4.2 -3.07 [1]

HIV-1 Protease AutoDock Vina -9.3 [2]

HIV-1 Protease MOE (GBVI/WSA dG) -10.15 [3][4]

SARS-CoV-2 Mpro MOE -29.21 [5]

III. Experimental Protocols
This protocol will guide you through docking Saquinavir into the active site of HIV-1 Protease

(PDB ID: 3OXC)[6] using AutoDock Tools and AutoDock Vina.

Protocol 1: Receptor and Ligand Preparation
Objective: To prepare the protein (receptor) and Saquinavir (ligand) structures for docking by

converting them into the required PDBQT file format.

Materials:

MGLTools/AutoDock Tools (ADT): For preparing PDBQT files.[7][8]

HIV-1 Protease PDB file: Can be downloaded from the RCSB PDB database (e.g., 3OXC).
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Saquinavir structure file: Can be downloaded from PubChem in SDF or PDB format.

Methodology:

Receptor Preparation: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and

open the downloaded PDB file for HIV-1 Protease (e.g., 3OXC.pdb). c. Clean the protein

structure: i. Remove water molecules (Edit > Delete Water). ii. Remove any co-crystallized

ligands or heteroatoms that are not part of the receptor.[7] d. Add polar hydrogens: Go to

Edit > Hydrogens > Add and select Polar only.[8] e. Compute charges: Go to Edit > Charges

> Compute Gasteiger. f. Save the prepared receptor as a PDBQT file: Grid > Macromolecule

> Choose. Select the protein and save it as receptor.pdbqt.[8]

Ligand Preparation: a. In a new ADT session, open the Saquinavir structure file (File > Input

> Open). b. ADT will automatically detect the root and set up rotatable bonds. You can verify

or modify this under Ligand > Torsion Tree. c. Save the prepared ligand as a PDBQT file:

Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.
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Caption: Workflow for preparing receptor and ligand files.

Protocol 2: Grid Generation and Docking Execution
Objective: To define the docking search space (grid box) and run the docking simulation using

AutoDock Vina.

Materials:
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Prepared receptor.pdbqt and ligand.pdbqt files.

AutoDock Tools (ADT): For generating the grid.

AutoDock Vina: For executing the docking.

Methodology:

Grid Box Generation: a. In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.[9] b. A

box will appear around the protein. Adjust its size and position to encompass the active site

of the HIV-1 Protease. For a known complex like 3OXC, center the grid on the co-crystallized

ligand's position. c. Note the center coordinates (center_x, center_y, center_z) and

dimensions (size_x, size_y, size_z) from the grid box panel.[10] d. Save the grid parameters

by closing the grid box panel (File > Close saving current).

Create a Configuration File: a. Create a text file named conf.txt. b. Add the following lines to

the file, replacing the coordinate and dimension values with those from step 1c:

receptor = receptor.pdbqt ligand = ligand.pdbqt

Run AutoDock Vina: a. Open a command line terminal. b. Navigate to the directory

containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files. c. Execute the following

command (ensure the path to the Vina executable is correct): bash /path/to/vina --config

conf.txt d. Vina will run the docking simulation and generate output_poses.pdbqt and

output_log.txt.

Protocol 3: Analysis of Docking Results
Objective: To analyze the output from the docking simulation to determine binding affinity and

visualize the binding mode.

Materials:

output_poses.pdbqt and output_log.txt files.

Visualization Software: PyMOL or UCSF ChimeraX.[11]
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(Optional) 2D Interaction Plotter: LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP)

web server.[12]

Methodology:

Analyze the Log File: a. Open output_log.txt in a text editor. b. A table at the end of the file

lists the predicted binding affinities (in kcal/mol) for the top binding modes. The lower the

energy, the more favorable the binding.[12]

Visualize the Docked Poses: a. Open PyMOL or ChimeraX. b. Load the receptor file

(receptor.pdbqt). c. Load the output poses file (output_poses.pdbqt). The file contains

multiple binding modes. d. Visualize the different poses to observe how Saquinavir orients

within the active site.

Analyze Interactions: a. Focus on the top-ranked pose (the one with the lowest binding

energy). b. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and

pi-stacking between Saquinavir and the amino acid residues of HIV-1 Protease.[11][13] c.

(Optional) Use a tool like LigPlot+ to generate a 2D diagram of these interactions for easier

interpretation and publication.[14]

Table 2: Template for Recording Docking Results

Mode
Binding
Affinity
(kcal/mol)

RMSD from
reference (Å)

Key
Interacting
Residues
(Hydrogen
Bonds)

Key
Interacting
Residues
(Hydrophobic)

1

2

3

...
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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